3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H22BrN5O2S and its molecular weight is 500.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar triazole compounds , it’s likely that multiple pathways could be affected, leading to downstream effects.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Triazole compounds are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOVOTUYLYDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.